

physical and chemical properties of 4-(3-bromophenyl)benzoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(3-bromophenyl)benzoic Acid

Cat. No.: B1335875

[Get Quote](#)

An In-depth Technical Guide to 4-(3-Bromophenyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical, chemical, and synthetic aspects of **4-(3-bromophenyl)benzoic acid** (also known as 3'-Bromo-[1,1'-biphenyl]-4-carboxylic acid). Due to the limited availability of direct experimental data for this specific isomer in public databases, this document leverages established chemical principles and data from structurally analogous compounds to provide a robust profile. This guide is intended to support research and development activities by offering insights into its synthesis, characterization, and key properties.

Core Chemical and Physical Properties

4-(3-Bromophenyl)benzoic acid is a biphenyl carboxylic acid derivative. Its structure, featuring a bromine atom on one phenyl ring and a carboxylic acid on the other, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and functional materials.

Structural and Identifying Information

Identifier	Value
IUPAC Name	4-(3-Bromophenyl)benzoic acid
Synonym	3'-Bromo-[1,1'-biphenyl]-4-carboxylic acid
CAS Number	5737-83-7 [1]
Molecular Formula	C ₁₃ H ₉ BrO ₂ [1]
Molecular Weight	277.12 g/mol [1]
Canonical SMILES	C1=CC(=CC(=C1)Br)C2=CC=C(C=C2)C(=O)O
InChI Key	FTVLGXGFLSQGPG-UHFFFAOYSA-N

Physicochemical Data

Direct experimental values for many physical properties of **4-(3-bromophenyl)benzoic acid** are not readily available. The data presented below are based on computational predictions and comparisons with structurally similar compounds, such as its isomer 4-(4-bromophenyl)benzoic acid and the parent compound, benzoic acid.

Property	Predicted/Estimated Value	Notes
Melting Point	> 250 °C	Biphenyl carboxylic acids are typically high-melting solids. The related 4'-bromo isomer has a melting point of 301-302 °C.
Boiling Point	~420 °C	Estimated, as decomposition may occur at high temperatures.
Solubility	Sparingly soluble in water. Soluble in organic solvents like DMSO, DMF, and hot ethanol.	The carboxylic acid group imparts some polarity, but the large biphenyl structure dominates, leading to low aqueous solubility.
pKa	~4.0	The pKa is expected to be slightly lower (more acidic) than that of benzoic acid (4.20) due to the electron-withdrawing effect of the biphenyl system.
LogP	~4.5	The octanol-water partition coefficient is predicted to be high, indicating significant lipophilicity.

Reactivity and Chemical Profile

The chemical behavior of **4-(3-bromophenyl)benzoic acid** is dictated by its two primary functional groups: the carboxylic acid and the aryl bromide.

- Carboxylic Acid Group: This group can undergo standard reactions such as esterification, amidation, and reduction to the corresponding alcohol. It also readily forms carboxylate salts upon reaction with a base.

- **Aryl Bromide:** The bromine atom serves as a handle for various cross-coupling reactions. It is particularly amenable to Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide range of substituents at the 3'-position. This makes the molecule a versatile building block for creating more complex molecular architectures.

Experimental Protocols

The most common and efficient method for synthesizing **4-(3-bromophenyl)benzoic acid** is the Suzuki-Miyaura cross-coupling reaction.

Synthesis via Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed cross-coupling of (4-carboxyphenyl)boronic acid with 1,3-dibromobenzene or, more commonly, 3-bromophenylboronic acid with a 4-halobenzoic acid derivative.

Reaction Scheme:

Materials:

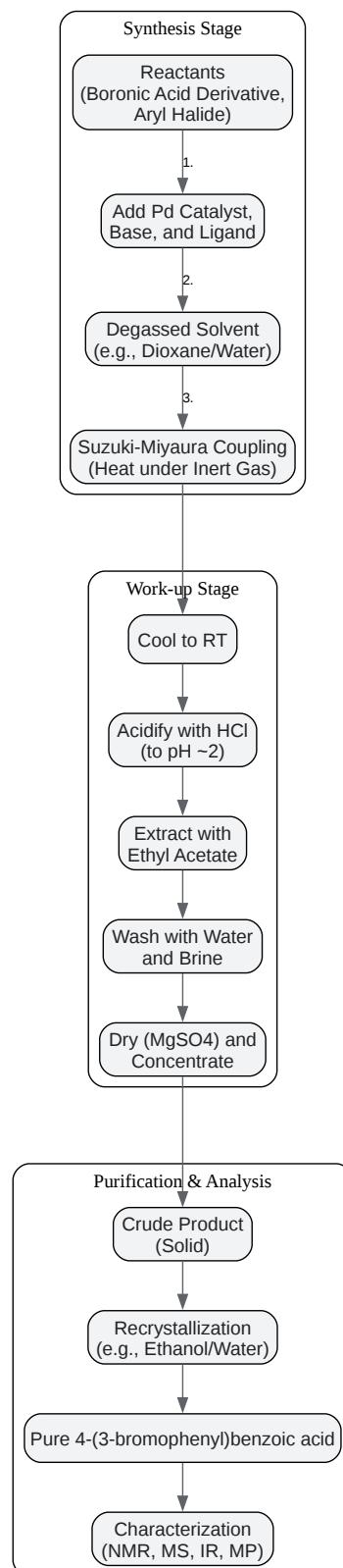
- (4-Carboxyphenyl)boronic acid (1.2 equivalents)
- 1,3-Dibromobenzene (1.0 equivalent)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 2 mol%)
- Triphenylphosphine (PPh_3 , 8 mol%) or other suitable phosphine ligand
- Potassium carbonate (K_2CO_3 , 3.0 equivalents)
- Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
- Nitrogen or Argon gas (for inert atmosphere)
- Hydrochloric acid (1 M)
- Ethyl acetate

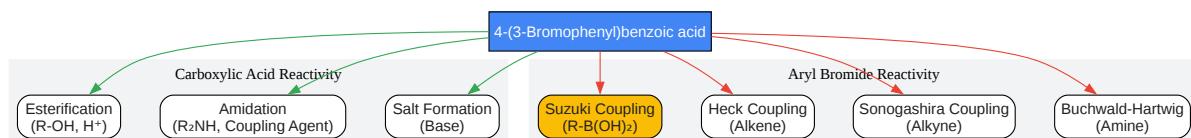
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add (4-carboxyphenyl)boronic acid, 1,3-dibromobenzene, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
- Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
- Add the degassed solvent mixture (1,4-dioxane and water) via syringe.
- Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Acidify the mixture to a pH of ~2 with 1 M HCl. This will protonate the carboxylic acid, causing the product to precipitate.
- Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure **4-(3-bromophenyl)benzoic acid**.

Analytical and Spectral Characterization


While specific spectra for **4-(3-bromophenyl)benzoic acid** are not widely published, the following section details the expected spectral characteristics based on its structure and analysis of similar compounds.


Technique	Expected Observations
¹ H NMR	<ul style="list-style-type: none">- Aromatic Region (7.0-8.2 ppm): A complex multiplet pattern is expected for the 8 aromatic protons. The protons on the benzoic acid ring will likely appear as two doublets (an AA'BB' system), while the protons on the bromophenyl ring will show a more complex splitting pattern (dd, t, d).- Carboxylic Proton (~12-13 ppm): A broad singlet, which is exchangeable with D₂O.
¹³ C NMR	<ul style="list-style-type: none">- Aromatic Carbons (120-145 ppm): Expect 12 distinct signals for the aromatic carbons due to the lack of symmetry. The carbon attached to the bromine will be in the lower end of this range (~122 ppm), and the carbons attached to the other ring and the carboxyl group will be deshielded.- Carboxylic Carbon (~167-170 ppm): A single signal for the carbonyl carbon.
IR Spectroscopy	<ul style="list-style-type: none">- O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.- C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.- C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.- C-Br Stretch: A signal in the fingerprint region, typically around 500-650 cm⁻¹.
Mass Spectrometry (EI)	<ul style="list-style-type: none">- Molecular Ion (M⁺): A prominent peak at m/z 276 and an isotopic peak (M+2) at m/z 278 of nearly equal intensity, which is characteristic of a molecule containing one bromine atom.- Key Fragments: Loss of -OH (m/z 259/261), loss of -COOH (m/z 231/233), and loss of Br (m/z 197).

Mandatory Visualizations

Synthetic and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **4-(3-bromophenyl)benzoic acid**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. labsolu.ca [labsolu.ca]
- To cite this document: BenchChem. [physical and chemical properties of 4-(3-bromophenyl)benzoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1335875#physical-and-chemical-properties-of-4-3-bromophenyl-benzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com